2-Ethylhexyl-D17 alcohol

説明

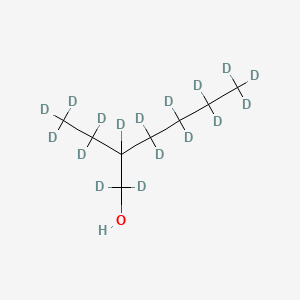

2-Ethylhexyl-D17 alcohol, also known as this compound, is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 147.335. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

2-Ethylhexyl-D17 alcohol may have various effects on cells and cellular processes It could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound may change over time in laboratory settings . This could include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels.

生物活性

2-Ethylhexyl-D17 alcohol, also known as 2-Ethyl-1-hexanol-d17, is a deuterated form of 2-ethylhexanol, a compound widely used in the production of plasticizers and solvents. This article explores the biological activity of this compound, focusing on its cytotoxic effects, metabolic pathways, and potential implications for human health.

- Molecular Formula : C8H17O

- Molecular Weight : 147.33 g/mol

- CAS Number : 202480-75-9

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study involving the compound demonstrated its ability to induce apoptosis in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The compound was tested at varying concentrations, revealing a concentration-dependent decrease in cell viability:

| Cell Line | IC50 (µg/ml) | Cell Viability (%) at 250 µg/ml |

|---|---|---|

| HepG2 | <100 | 68 |

| MCF-7 | <150 | 78 |

| HaCaT | >250 | 83 |

| NIH 3T3 | >500 | 96 |

These results suggest that while the compound is effective against cancer cells, it exhibits significantly lower toxicity towards normal cells like NIH 3T3 and HaCaT .

The cytotoxic mechanism of this compound appears to involve interference with cellular functions such as the cell cycle and apoptosis pathways. The morphological changes observed in treated cells indicate that the compound may trigger apoptotic pathways, leading to characteristic features such as cell shrinkage and nuclear fragmentation .

Metabolism and Excretion

The metabolism of this compound is crucial for understanding its biological activity. It undergoes phase I and phase II biotransformation processes in the liver, leading to various metabolites that may possess different biological activities. The elimination half-life and excretion patterns can vary significantly based on dosage and administration route .

Study on Endocrine Disruption

A supplemental study indicated that various alcohols, including those related to phthalates, can act as endocrine disruptors. While specific data on this compound was limited, its structural similarities to known endocrine disruptors raise concerns regarding potential reproductive and developmental effects .

Toxicological Assessments

A toxicological assessment highlighted that exposure to certain plasticizers, including those derived from 2-Ethylhexyl alcohol, can lead to adverse health outcomes such as metabolic disorders and developmental issues in children . While direct studies on the D17 variant are sparse, these findings underscore the importance of monitoring similar compounds for potential health risks.

科学的研究の応用

Chemical Synthesis

2-Ethylhexyl-D17 alcohol is utilized in the preparation of various chemical compounds, particularly as an isotope-labeled reagent. Its applications include:

- Plasticizer Development : It is employed in the production of succinate-based plasticizers that serve as alternatives to phthalate plasticizers. These plasticizers are essential in enhancing the flexibility and durability of plastics used in various industries, including automotive and construction .

- Controlled Release Formulations : The compound is also part of controlled release compositions aimed at treating aquatic organisms. These formulations can be designed to dissolve at specific rates, allowing for prolonged exposure to bioactive agents, which is crucial for effective treatment in aquatic environments .

Environmental Studies

In environmental chemistry, this compound is significant for its role as a tracer in various studies:

- Exposure Assessment : The compound can be used to study the effects of chemical exposure on human health and the environment. For instance, it has been linked to research on endocrine disruptors, helping scientists understand how chemicals like di-2-ethylhexyl phthalate (DEHP) affect metabolic pathways and health outcomes .

- Microbiome Interaction Studies : The compound serves as a model for assessing the impact of environmental chemicals on microbiome-immune interactions. This research is vital for understanding how chemical exposures influence gut health and overall metabolic processes .

Plasticizer Research

A study highlighted the effectiveness of using this compound in developing safer plasticizers that reduce health risks associated with traditional phthalates. The findings indicated that these new formulations maintained similar physical properties while exhibiting lower toxicity profiles.

Endocrine Disruption Research

Research involving this compound has demonstrated its utility in understanding how prenatal exposure to certain chemicals can lead to metabolic disorders later in life. By tracing metabolic changes linked to DEHP exposure through this compound, researchers were able to identify critical windows of susceptibility during development .

Data Table: Applications Overview

| Application Area | Specific Use Case | Impact/Benefit |

|---|---|---|

| Chemical Synthesis | Production of succinate-based plasticizers | Safer alternatives to phthalates |

| Environmental Studies | Tracer for exposure assessment | Insight into health impacts of chemical exposure |

| Microbiome Research | Studying interactions between chemicals and microbiomes | Understanding gut health impacts |

| Controlled Release | Treatment formulations for aquatic organisms | Enhanced efficacy of bioactive agents |

特性

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWUKEYIRIRTPP-MMDJZGHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223047 | |

| Record name | 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202480-75-9 | |

| Record name | 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202480-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。